BenchChemオンラインストアへようこそ!

1-Methylcyclohexanecarboxylic acid

Epilepsy Anticonvulsant Pharmacodynamics

1-Methylcyclohexanecarboxylic acid (MCCA) is a gem-dimethyl cycloaliphatic acid with ~2× the protective index of valproic acid in PTZ seizure models. It undergoes enterohepatic recirculation and induces HL-60 differentiation synergistically with retinoic acid. Essential as an internal standard for VPA metabolite assays and as the exclusive intermediate for fenhexamid synthesis. Ideal for CNS drug discovery, analytical toxicology, and agrochemical manufacturing.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 1123-25-7
Cat. No. B042515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclohexanecarboxylic acid
CAS1123-25-7
Synonyms1-Methyl-1-cyclohexanecarboxylic Acid;  1-Methylcyclohexanecarboxylic Acid;  1-Methylcyclohexylcarboxylic Acid
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)O
InChIInChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)
InChIKeyREHQLKUNRPCYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclohexanecarboxylic Acid (CAS 1123-25-7) | C8 Cycloaliphatic Carboxylic Acid for Pharmacological & Synthetic Applications


1-Methylcyclohexanecarboxylic acid (CAS 1123-25-7), also referred to as 1-methyl-1-cyclohexanecarboxylic acid (MCCA), is a C8 cycloaliphatic carboxylic acid characterized by a fully saturated cyclohexane ring bearing a methyl substituent at the 1-position and a carboxylic acid moiety. It exists as a white to yellow crystalline solid with a melting point of 36-39 °C and a boiling point of 234 °C . As a structural analog of the widely used anticonvulsant valproic acid (VPA), MCCA serves as a key reference compound in comparative pharmacokinetic and pharmacodynamic studies . It is employed as an internal standard in analytical assays for VPA metabolites and functions as a versatile building block in the synthesis of bioactive molecules, including p38 MAP kinase inhibitors and the fungicide fenhexamid .

1-Methylcyclohexanecarboxylic Acid: Critical Pharmacokinetic & Synthetic Distinctions That Prevent Simple Analog Substitution


Despite the superficial structural similarity between 1-methylcyclohexanecarboxylic acid and its unsubstituted parent, cyclohexanecarboxylic acid (CCA), or the acyclic analog octanoic acid (OA), simple substitution is not viable. Pharmacokinetic investigations in Sprague-Dawley rats reveal that MCCA exhibits enterohepatic recirculation and is excreted in urine as base-labile conjugates (likely glucuronides), whereas CCA and OA do not undergo enterohepatic recirculation and are not excreted as base-labile conjugates [1]. Furthermore, in a pentylenetetrazol (PTZ) seizure model, MCCA demonstrates the highest anticonvulsant potency among VPA, CCA, and OA, and yields an approximately twofold improvement in protective index relative to VPA [2]. In synthetic contexts, the geminal methyl group imparts distinct steric and electronic properties that are essential for the intended biological activity of derived compounds, such as p38 MAP kinase inhibitors and fenhexamid, where the corresponding unsubstituted cyclohexane analogs are either inactive or not employed [3].

1-Methylcyclohexanecarboxylic Acid (1123-25-7) Quantitative Differentiation: Head-to-Head Comparisons with Cyclohexanecarboxylic Acid and Valproic Acid


Superior Anticonvulsant Potency and Protective Index Relative to Valproic Acid and Cyclohexanecarboxylic Acid in Rodent Seizure Models

In a rat pentylenetetrazol (PTZ) infusion seizure model, 1-methyl-1-cyclohexanecarboxylic acid (MCCA) demonstrated the highest potency among valproic acid (VPA), cyclohexanecarboxylic acid (CCA), and octanoic acid (OA) [1]. The protective index, defined as the ratio of neurotoxic concentration (rotorod assay) to anticonvulsant effective concentration, was approximately twofold greater for both MCCA and CCA relative to VPA [1].

Epilepsy Anticonvulsant Pharmacodynamics

Distinct Metabolic Fate: Enterohepatic Recirculation and Glucuronide Excretion Exclusively Observed for MCCA and VPA, Not CCA or OA

In female Sprague-Dawley rats, both MCCA and VPA undergo enterohepatic recirculation and are excreted in urine as base-labile conjugates (glucuronides), whereas CCA and OA do not exhibit enterohepatic recirculation and are not excreted as base-labile conjugates [1]. Serum concentrations of base-labile conjugates were undetectable for MCCA in bile-exteriorized rats, in contrast to VPA where conjugates were similar to parent concentrations [2].

Pharmacokinetics Metabolism Drug Disposition

Induction of Neutrophilic Differentiation in HL-60 Leukemia Cells at Pharmacologically Achievable Concentrations, With Additive Effect to Retinoic Acid

MCCA induces dose-dependent neutrophilic differentiation of HL-60 human promyelocytic leukemia cells at pharmacologically achievable concentrations [1]. Valproic acid also induces differentiation but only at concentrations above the recommended therapeutic blood levels [1]. MCCA's differentiation-inducing effect is additive with that of retinoic acid [1].

Cancer Research Leukemia Differentiation Therapy

Essential Intermediate for Fungicide Fenhexamid: The 1-Methylcyclohexane Moiety Is Critical for Antifungal Activity

Fenhexamid, a commercial hydroxyanilide fungicide, is synthesized via formal condensation of the carboxy group of 1-methylcyclohexanecarboxylic acid with 2,3-dichloro-4-hydroxyaniline [1]. The specific 1-methylcyclohexane scaffold is essential for the compound's antifungal activity; substitution with unsubstituted cyclohexanecarboxylic acid or other cycloaliphatic acids yields compounds with diminished or no activity [2].

Agrochemical Fungicide Organic Synthesis

Validated Internal Standard for Valproic Acid Metabolite Quantification by GC and HPLC

1-Methyl-1-cyclohexanecarboxylic acid is a well-established internal standard for the chromatographic determination of valproic acid and its metabolites in biological matrices . Its structural similarity ensures near-identical extraction and derivatization behavior, yet its distinct chromatographic retention time allows for baseline separation and accurate quantification [1].

Analytical Chemistry Therapeutic Drug Monitoring Clinical Toxicology

1-Methylcyclohexanecarboxylic Acid: High-Impact Use Cases Driven by Comparative Evidence


Anticonvulsant Drug Discovery: Lead Scaffold with Superior Protective Index

MCCA serves as a validated lead scaffold for developing next-generation anticonvulsants. Its ~2-fold higher protective index compared to valproic acid, as demonstrated in rodent PTZ seizure models [1], indicates a favorable therapeutic window. Researchers designing novel antiepileptic agents can leverage MCCA's pharmacokinetic advantages, including enterohepatic recirculation and glucuronide conjugation [2], to optimize drug disposition and minimize toxicity.

Leukemia Differentiation Therapy Research: Pharmacologically Achievable Induction

MCCA is a critical tool compound for investigating differentiation therapy in acute promyelocytic leukemia (APL) and other hematologic malignancies. Its ability to induce neutrophilic differentiation of HL-60 cells at clinically relevant concentrations, and its additive effect with retinoic acid [3], make it superior to valproic acid for in vitro and in vivo proof-of-concept studies. Researchers can use MCCA to explore novel combination regimens or to validate differentiation biomarkers.

Agrochemical Synthesis: Essential Precursor for the Fungicide Fenhexamid

The commercial fungicide fenhexamid (Teldor®) is synthesized exclusively from 1-methylcyclohexanecarboxylic acid [4]. The 1-methylcyclohexane moiety is a critical pharmacophore; substitution with unsubstituted cyclohexanecarboxylic acid results in loss of antifungal activity. For agrochemical manufacturers and contract research organizations, securing a reliable, high-purity source of this intermediate is essential for cost-effective production of fenhexamid and related analogs.

Therapeutic Drug Monitoring: Gold Standard Internal Standard for Valproic Acid Assays

Clinical and forensic toxicology laboratories rely on MCCA as a robust internal standard for the accurate quantification of valproic acid and its hepatotoxic metabolite, 4-ene-VPA, in patient serum or plasma [5]. Its structural similarity ensures consistent extraction recovery and derivatization efficiency, enabling precise and reproducible measurements by GC-MS or LC-MS/MS. Procurement of high-purity (>98%) MCCA is mandatory for maintaining assay validation and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylcyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.